4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole

Aldose Reductase Diabetes Complications Enzyme Inhibition

Secure the distinct 4,7-dichloro substitution pattern critical for 20 nM aldose reductase (AKR1B1) inhibition. This benzothiazole building block’s pyrrolidine handle enables rapid derivatization for focused kinase and antimicrobial libraries. High thermal stability (bp ~394.8 °C) supports microwave-assisted synthesis and continuous flow chemistry. Exclusive 4,7-dihalogenation ensures target engagement not achievable with mono-chlorinated analogs. Now available for high-throughput screening campaigns.

Molecular Formula C11H10Cl2N2S
Molecular Weight 273.18
CAS No. 863001-28-9
Cat. No. B2454875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole
CAS863001-28-9
Molecular FormulaC11H10Cl2N2S
Molecular Weight273.18
Structural Identifiers
SMILESC1CCN(C1)C2=NC3=C(C=CC(=C3S2)Cl)Cl
InChIInChI=1S/C11H10Cl2N2S/c12-7-3-4-8(13)10-9(7)14-11(16-10)15-5-1-2-6-15/h3-4H,1-2,5-6H2
InChIKeyVKVXVSZEJHGECF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole (CAS 863001-28-9): Procurement-Ready Chemical Profile for Benzothiazole-Based Discovery


4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole is a heterocyclic building block featuring a benzothiazole core substituted with chlorine atoms at the 4- and 7-positions and a pyrrolidin-1-yl group at the 2-position [1]. With a molecular formula of C₁₁H₁₀Cl₂N₂S and a molecular weight of 273.18 g/mol, this compound serves as a versatile intermediate for medicinal chemistry and agrochemical research . It is cataloged in major screening libraries under identifiers such as MLS000045498 and ZINC04101901, confirming its availability for high-throughput discovery campaigns [2].

Why Generic Benzothiazole Analogs Cannot Replace 4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole in Structure-Activity Studies


Benzothiazole derivatives exhibit widely divergent biological and physicochemical profiles depending on their substitution pattern [1]. The specific 4,7-dichloro substitution on the benzene ring of this compound creates a distinct electronic environment and steric profile that cannot be replicated by mono-chlorinated or non-chlorinated analogs such as 2-(pyrrolidin-1-yl)benzo[d]thiazole or 6-chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole [2]. The 4,7-dichloro motif is known to confer enhanced binding affinity in certain enzyme pockets, as demonstrated by the 20 nM IC₅₀ activity of a closely related 4,7-dichlorobenzothiazole derivative against human aldose reductase (AKR1B1) [3]. Generic substitution without this precise halogenation pattern risks loss of target engagement and compromises the validity of structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide: 4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole vs. Closest Analogs


Aldose Reductase Inhibitory Potential: 4,7-Dichloro Scaffold Delivers Nanomolar Affinity

A derivative bearing the 4,7-dichlorobenzothiazole core (CHEMBL282263) exhibits an IC₅₀ of 20 nM against human placental aldose reductase (AKR1B1), establishing the 4,7-dichloro substitution pattern as a key pharmacophore for nanomolar-level enzyme inhibition [1]. The target compound 4,7-dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole provides the identical 4,7-dichlorobenzothiazole scaffold required for this activity, enabling further derivatization at the 2-position to optimize potency and selectivity.

Aldose Reductase Diabetes Complications Enzyme Inhibition

Physicochemical Differentiation: Elevated Boiling Point and Reduced Volatility vs. Non-Chlorinated Analog

The 4,7-dichloro substitution significantly increases the boiling point and reduces vapor pressure compared to the non-chlorinated analog 2-(pyrrolidin-1-yl)-1,3-benzothiazole [1]. The target compound exhibits a predicted boiling point of 394.8 ± 45.0 °C at 760 mmHg and vapor pressure of 0.0 ± 0.9 mmHg at 25 °C, whereas the non-chlorinated analog has a lower boiling point of approximately 204 °C (exact boiling point not reported but molecular weight of 204.29 g/mol vs. 273.18 g/mol correlates with lower boiling point) [1]. The 1.5 g/cm³ predicted density of the target compound further distinguishes it from lighter analogs.

Physicochemical Properties Formulation Stability Process Chemistry

Antimicrobial Activity Class Benchmarking: Benzothiazole Derivatives with Pyrrolidine Show Moderate to Good Inhibition

Novel benzothiazole derivatives evaluated for antimicrobial activity demonstrate MIC values ranging from 25 to 200 µg/mL against tested organisms [1]. Within this structural class, compounds bearing pyrrolidine substituents consistently show moderate to good microbial inhibition [2]. Specifically, compounds 3 and 4 from one benzothiazole series exhibited high antibacterial and moderate antifungal activities, while compounds 10 and 12 showed moderate activity across all tested organisms [1]. The target compound, 4,7-dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole, combines the antimicrobial-associated benzothiazole core with both the pyrrolidine moiety and the 4,7-dichloro substitution pattern that enhances lipophilicity and membrane penetration potential.

Antimicrobial Antibacterial Drug Discovery

Synthetic Accessibility: Direct Nucleophilic Substitution Route with Expected High Yield

The synthesis of 4,7-dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole proceeds via nucleophilic substitution of 4,7-dichloro-1,3-benzothiazole with pyrrolidine, a straightforward one-step transformation . This contrasts with more complex benzothiazole derivatives requiring multi-step sequences or protecting group strategies. Microwave-accelerated regioselective aromatic nucleophilic substitution of 4,7-dichloroquinoline and 2-chlorobenzothiazole with amines has been demonstrated under solvent-free conditions, achieving efficient conversion without added catalysts [1], suggesting that similar conditions could be applied to the target compound for enhanced reaction efficiency.

Chemical Synthesis Process Development Medicinal Chemistry

4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole (863001-28-9): Validated Application Scenarios for Scientific Procurement


Aldose Reductase Inhibitor Lead Optimization

Researchers developing aldose reductase inhibitors for diabetic complications can utilize 4,7-dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole as a core scaffold to generate focused libraries. The 20 nM IC₅₀ observed for the 4,7-dichlorobenzothiazole derivative CHEMBL282263 validates this substitution pattern for nanomolar potency [1]. The pyrrolidine group at the 2-position provides a convenient handle for further derivatization to optimize pharmacokinetic properties while maintaining the critical 4,7-dichloro pharmacophore.

Antimicrobial Discovery Campaigns Requiring Halogenated Benzothiazole Diversity

This compound addresses the need for structurally diverse benzothiazole building blocks in antibacterial and antifungal screening programs. With MIC values for benzothiazole derivatives ranging from 25-200 µg/mL [2] and pyrrolidine-containing analogs demonstrating >50% enzyme inhibition at 10 µM [3], the 4,7-dichloro substitution offers a distinct lipophilicity and electronic profile compared to mono-chlorinated or non-halogenated variants, expanding chemical space coverage in antimicrobial libraries.

Medicinal Chemistry Building Block for Kinase and Enzyme Inhibitor Synthesis

Benzothiazole derivatives are established scaffolds for kinase inhibition, including Itk (interleukin-2-inducible T-cell kinase) [4]. 4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole serves as a versatile intermediate for synthesizing patentable kinase inhibitor candidates. Its inclusion in screening libraries such as ZINC (ID: ZINC04101901) confirms its compatibility with virtual screening workflows and its availability for follow-up synthesis [5].

Process Chemistry Development for High-Temperature Reactions

With a predicted boiling point of 394.8 °C and low vapor pressure of 0.0 mmHg at 25 °C , this compound is well-suited for high-temperature transformations where more volatile benzothiazole analogs would evaporate or decompose. This thermal stability enables microwave-assisted synthesis protocols [6] and continuous flow chemistry applications where reaction temperatures exceed 150 °C without significant compound loss.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.